

# Benzyl 4-Nitrophenyl Carbonate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Benzyl 4-nitrophenyl carbonate*

Cat. No.: *B051124*

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An in-depth examination of **Benzyl 4-nitrophenyl carbonate**, a stable and efficient reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group in synthetic chemistry, with a focus on applications in peptide synthesis and drug development.

## Executive Summary

**Benzyl 4-nitrophenyl carbonate** is a versatile crystalline solid that serves as a key reagent for the benzyloxycarbonyl (Cbz) protection of amines, a fundamental transformation in peptide synthesis and the broader field of organic chemistry. Its solid nature offers significant advantages in handling, stability, and storage over the more conventional but hazardous benzyl chloroformate (Cbz-Cl). The presence of the 4-nitrophenyl leaving group facilitates a clean and easily monitored reaction, often proceeding under mild conditions with high yields. This guide provides a detailed overview of its properties, synthesis, and applications, complete with experimental protocols and mechanistic diagrams to support researchers in its effective utilization.

## Physicochemical and Spectroscopic Data

**Benzyl 4-nitrophenyl carbonate** is a white to light yellow crystalline solid. Its key physical and spectroscopic properties are summarized below, providing essential data for its identification, handling, and use in quantitative experiments.

**Table 1: Physicochemical Properties**

Property	Value	Reference(s)
CAS Number	13795-24-9	[1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO <sub>5</sub>	[1]
Molecular Weight	273.24 g/mol	[1]
Melting Point	75 - 80 °C	[1]
Appearance	White to light yellow powder/crystal	[1]
Purity	≥ 96.0%	

**Table 2: Spectroscopic Data**

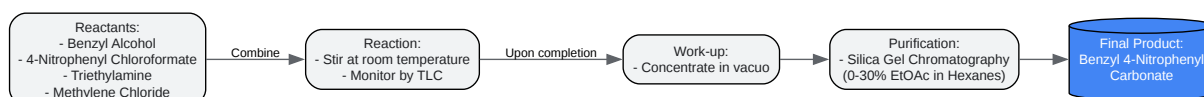
Technique	Data	Reference(s)
<sup>1</sup> H NMR (60 MHz, CDCl <sub>3</sub> )	δ 7.08 – 6.83 (d, J = 9.2 Hz, 2H), 6.13 – 5.99 (m, 6H), 4.02 (s, 2H)	[2]
<sup>13</sup> C NMR (15 MHz, CDCl <sub>3</sub> )	δ 129.00, 128.78, 125.23, 121.73, 70.93	[2]
FT-IR (neat, ATR) cm <sup>-1</sup>	1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668	[2]

## Synthesis of Benzyl 4-Nitrophenyl Carbonate

The synthesis of **Benzyl 4-nitrophenyl carbonate** is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate. This reaction is generally straightforward, high-yielding, and results in a crystalline product that can be easily purified.

## Synthetic Workflow

The overall workflow for the synthesis and purification of **Benzyl 4-nitrophenyl carbonate** is depicted below.



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**Figure 1.** General workflow for the synthesis of **Benzyl 4-nitrophenyl carbonate**.

## Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 4-nitrophenyl carbonates.[2]

Materials:

- Benzyl alcohol (1.0 eq)
- 4-Nitrophenyl chloroformate (1.2 eq)
- Triethylamine (1.0 eq)
- Methylene chloride (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel

Procedure:

- To a solution of benzyl alcohol (1.0 eq) in methylene chloride, add triethylamine (1.0 eq).
- Add 4-nitrophenyl chloroformate (1.2 eq) to the reaction mixture portion-wise while stirring.

- Monitor the reaction to completion via thin-layer chromatography (TLC).
- Upon completion, concentrate the crude reaction mixture in vacuo.
- Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.
- The final product, **Benzyl 4-nitrophenyl carbonate**, is obtained as off-white crystals in high yield (typically >90%).[\[2\]](#)

## Application in Amine Protection

The primary application of **Benzyl 4-nitrophenyl carbonate** is the introduction of the Cbz protecting group onto primary and secondary amines, converting them into stable carbamates. This is a critical step in multi-step syntheses, particularly in solid-phase and liquid-phase peptide synthesis.

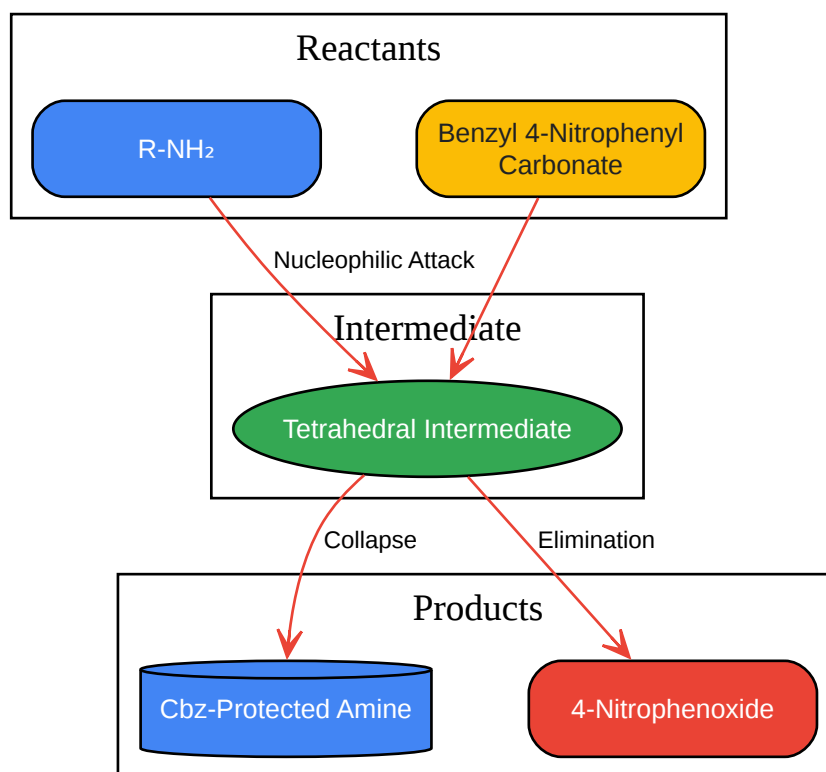
## Advantages over Benzyl Chloroformate (Cbz-Cl)

**Benzyl 4-nitrophenyl carbonate** offers several advantages over the traditionally used benzyl chloroformate:

- **Stability and Handling:** As a crystalline solid, it is more stable, less volatile, and easier to handle and weigh accurately compared to Cbz-Cl, which is a corrosive and moisture-sensitive liquid.[\[3\]](#)
- **Safety:** The use of a stable solid reagent can lead to safer laboratory practices, avoiding the hazards associated with the highly reactive and toxic Cbz-Cl.
- **Reaction Monitoring:** The reaction releases 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate ion.[\[4\]](#) This provides a convenient visual and spectrophotometric method for monitoring the progress of the protection reaction.[\[4\]](#)
- **Mild Reaction Conditions:** The 4-nitrophenoxide is an excellent leaving group, allowing the reaction to proceed under mild basic conditions, which is beneficial for sensitive substrates.[\[2\]](#)[\[5\]](#)

## Mechanism of Cbz Protection

The protection of an amine with **Benzyl 4-nitrophenyl carbonate** proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the 4-nitrophenoxide leaving group yields the Cbz-protected amine.



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**Figure 2.** Mechanism of amine protection using **Benzyl 4-nitrophenyl carbonate**.

## Representative Protocol for Cbz-Protection of an Amino Acid

This protocol is a representative method for the N-protection of an amino acid using **Benzyl 4-nitrophenyl carbonate**, adapted from the classical Schotten-Baumann conditions used for Cbz-Cl.[6]

## Materials:

- Amino Acid (e.g., Alanine) (1.0 eq)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- **Benzyl 4-nitrophenyl carbonate** (1.1 eq)
- Dioxane or THF
- Water
- Diethyl ether
- Dilute Hydrochloric Acid (HCl)

## Procedure:

- Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium carbonate (the pH should be maintained between 8 and 10).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of **Benzyl 4-nitrophenyl carbonate** (1.1 eq) in dioxane or THF dropwise to the stirred amino acid solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. The appearance of a yellow color indicates the formation of the 4-nitrophenolate byproduct.
- Once the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted **Benzyl 4-nitrophenyl carbonate** and the 4-nitrophenol byproduct.
- Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while keeping the solution cool in an ice bath.
- The N-Cbz protected amino acid will precipitate out of the solution.

- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

## Conclusion

**Benzyl 4-nitrophenyl carbonate** is a highly effective and practical reagent for the Cbz protection of amines. Its nature as a stable, easy-to-handle solid provides significant logistical and safety advantages over traditional reagents like benzyl chloroformate. The straightforward reaction mechanism, mild conditions, and inherent ability for reaction monitoring make it a valuable tool for researchers and scientists in drug development and peptide synthesis. The protocols and data presented in this guide are intended to facilitate its wider adoption and application in complex synthetic endeavors.

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